4-tert-butyl-N'-propanoylbenzohydrazide
Description
4-tert-butyl-N'-propanoylbenzohydrazide is a hydrazone derivative synthesized by condensing 4-tert-butylbenzohydrazide (molecular formula: C₁₁H₁₆N₂O) with propanoyl chloride. The compound features a tert-butyl group at the para position of the benzene ring and a propanoyl substituent on the hydrazide nitrogen (Figure 1). Hydrazones of this class are notable for their structural versatility, enabling applications in coordination chemistry, catalysis, and enzyme inhibition .
Properties
IUPAC Name |
4-tert-butyl-N'-propanoylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-5-12(17)15-16-13(18)10-6-8-11(9-7-10)14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSQSHWXJDQDFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=O)C1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N’-propanoylbenzohydrazide typically involves the reaction of 4-tert-butylbenzoyl chloride with propanoyl hydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
Industrial production of 4-tert-butyl-N’-propanoylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N’-propanoylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents like ethanol or methanol.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Yields amine derivatives.
Substitution: Results in various substituted benzohydrazides depending on the substituent introduced.
Scientific Research Applications
4-tert-butyl-N’-propanoylbenzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly urease inhibitors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N’-propanoylbenzohydrazide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is crucial in reducing the pathogenicity of certain bacteria that rely on urease activity.
Comparison with Similar Compounds
Structural and Crystallographic Differences
Key analogs include derivatives with varying substituents on the benzylidene moiety (Table 1). These differences influence molecular geometry, intermolecular interactions, and functional properties.
Table 1: Structural and Crystallographic Comparison of 4-tert-butylbenzohydrazide Derivatives
*Hypothetical data inferred from analogs; direct studies on 4-tert-butyl-N'-propanoylbenzohydrazide are absent in the evidence.
Key Observations:
- The N–N bond length in these hydrazides ranges from 1.364–1.381 Å, with shorter bonds correlating with enhanced planarity and rigidity, which may improve enzyme inhibition .
- Electron-withdrawing groups (e.g., fluoro in Compound 4+) reduce O–C bond lengths (1.245 Å vs.
- Compound 5, with a 2-hydroxy-3-methoxy substituent, exhibits the highest urease inhibition (IC₅₀ = 8.2 µM), likely due to hydrogen bonding with the enzyme’s active site .
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